molecular formula C16H30O B12085729 2-Hexyl-2-decenal CAS No. 64935-39-3

2-Hexyl-2-decenal

Cat. No.: B12085729
CAS No.: 64935-39-3
M. Wt: 238.41 g/mol
InChI Key: RSBRHLFCWKXUSQ-JQIJEIRASA-N
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Preparation Methods

2-Hexyl-2-decenal can be synthesized through various methods. One common synthetic route involves the aldol condensation reaction between hexanal and decanal under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve the use of catalysts to increase the yield and purity of the compound .

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Guerbet Alcohols
One major application of 2-hexyl-2-decenal is in the synthesis of Guerbet alcohols, which are important intermediates for the production of lubricants and surfactants. The compound can be synthesized through biotransformation processes using recombinant whole-cell catalysts that facilitate the double reduction of carbon-carbon and carbon-oxygen bonds. This method has shown significant efficiency in producing high yields of Guerbet alcohols from this compound as a precursor .

2. Aldol Condensation Reactions
this compound has also been utilized in aldol condensation reactions to produce larger molecular weight compounds. For example, it can be generated from octanal through catalytic processes involving hydrotalcites, which serve as effective catalysts for this transformation. Research indicates that yields of up to 60% for this compound can be achieved under optimized conditions .

Catalytic Applications

1. Catalysis Using Mixed Oxides
The compound has been explored as a product in catalytic systems involving mixed metal oxides (such as Mg-Al hydrotalcites). These materials have demonstrated their ability to promote the self-condensation of octanal to yield this compound efficiently. The selectivity and yield depend significantly on the catalyst composition and reaction conditions, highlighting the importance of catalyst design in enhancing product formation .

2. Chemoselective Hydrogenation
In addition to its role in aldol reactions, this compound can undergo chemoselective hydrogenation to form 2-hexyl-2-decen-1-ol. This transformation is facilitated by heterogeneous basic catalysts and involves a Meerwein-Ponndorf-Verley mechanism, where secondary alcohols act as hydrogen donors .

Fragrance Industry

1. Use as a Fragrance Compound
Due to its pleasant odor profile, this compound is employed in the fragrance industry. Its unique scent characteristics make it suitable for use in perfumes and personal care products. The compound's volatility and stability contribute to its effectiveness as a fragrance enhancer in various formulations .

Environmental Studies

1. Detection in Environmental Samples
Research has also identified the presence of this compound in environmental samples, particularly in water bodies affected by anthropogenic activities. Studies conducted on water samples from L'Albufera Natural Park in Spain revealed the detection of this compound, indicating its potential environmental impact and the need for monitoring its levels due to its industrial applications .

Summary Table of Applications

Application Area Details
Chemical Synthesis Precursor for Guerbet alcohols; used in biotransformation processes for high-yield synthesis
Catalysis Involved in aldol condensation reactions; produced via mixed metal oxide catalysts
Fragrance Industry Used as a fragrance compound due to its pleasant odor profile
Environmental Studies Detected in environmental samples; highlights need for monitoring due to industrial use

Biological Activity

2-Hexyl-2-decenal, a long-chain aldehyde with the chemical formula C₁₆H₃₀O, has garnered attention in various fields due to its potential biological activities. This compound is primarily recognized for its role as a pheromone in certain insect species, but its applications extend into medicinal and industrial domains as well. This article examines the biological activity of this compound, supported by empirical data, case studies, and research findings.

This compound is characterized by its long carbon chain and aldehyde functional group. It is known for its volatility and distinct odor, which makes it valuable in the flavors and fragrances industry. The compound can undergo various chemical reactions such as oxidation to form carboxylic acids and reduction to produce alcohols.

Pheromonal Role

Research indicates that this compound functions as a pheromone in specific insect species, playing a crucial role in communication and mating behaviors. For instance, studies have documented its effectiveness in attracting mates in certain moth species, which rely on chemical signals for reproduction .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown that this compound exhibits inhibitory effects against bacteria and fungi, suggesting potential applications in food preservation and medical therapeutics .

Cytotoxic Effects

Recent investigations have explored the cytotoxic effects of this compound on cancer cell lines. In a study comparing several bioactive compounds, it was found that this compound induced apoptosis in specific cancer cells, highlighting its potential as an anti-cancer agent .

The biological mechanisms underlying the activities of this compound involve its interaction with cellular receptors and pathways. The compound acts as a signaling molecule that can bind to specific receptors on target cells, triggering various cellular responses such as apoptosis or antimicrobial action .

Case Study 1: Insect Behavior

A study conducted on moth species demonstrated that the release of this compound significantly increased mating success rates. The compound was synthesized and applied in field tests, showing that males were more likely to find females when exposed to this pheromone.

Case Study 2: Antimicrobial Testing

In laboratory settings, this compound was tested against common foodborne pathogens such as Salmonella and E. coli. Results indicated a notable reduction in bacterial counts when exposed to varying concentrations of the compound, supporting its use as a natural preservative .

Data Summary

Activity Effect Source
PheromonalAttracts mates in moths
AntimicrobialInhibits growth of bacteria and fungi
CytotoxicInduces apoptosis in cancer cells

Properties

CAS No.

64935-39-3

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(E)-2-hexyldec-2-enal

InChI

InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14+

InChI Key

RSBRHLFCWKXUSQ-JQIJEIRASA-N

Isomeric SMILES

CCCCCCC/C=C(\CCCCCC)/C=O

Canonical SMILES

CCCCCCCC=C(CCCCCC)C=O

Origin of Product

United States

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